molecular formula C12H11N5 B15215566 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole CAS No. 62537-94-4

4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole

Cat. No.: B15215566
CAS No.: 62537-94-4
M. Wt: 225.25 g/mol
InChI Key: WFPTZZYTKMMGKL-UHFFFAOYSA-N
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Description

4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a chemical compound featuring a hybrid heterocyclic architecture, integrating pyrazole and 1,2,4-triazole rings. This structural motif is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 1,2,4-triazole scaffold, particularly when combined with pyrazole subunits, have been extensively investigated for their potential biological activities . For instance, similar molecular frameworks have demonstrated promising profiles as protein-tyrosine kinase inhibitors, which are key targets in oncology research for interrupting signal transduction pathways in various cancer cells, including lung, liver, and prostate cancers . The presence of both nitrogen-rich heterocycles in a single molecule suggests potential for high binding affinity to enzymatic targets and warrants further investigation into its mechanism of action. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to explore new therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62537-94-4

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-1,2,4-triazole

InChI

InChI=1S/C12H11N5/c1-9-11(10-5-3-2-4-6-10)12(16-15-9)17-7-13-14-8-17/h2-8H,1H3,(H,15,16)

InChI Key

WFPTZZYTKMMGKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N2C=NN=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid hydrazide with formamide, which undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Alkylation Reactions

Alkylation of the thiol group (-SH) at position 3 of the triazole ring is a common modification. For example:

  • Methylation : Reacting the parent compound with methyl iodide in basic ethanol yields 3-(methylthio)-4-phenyl-5-(5-methylpyrazol-3-yl)-1,2,4-triazole. This derivative showed a melting point of 220–221°C and was characterized by IR (C=N at 1607 cm⁻¹) and ¹H-NMR (δ 2.75 ppm for -SCH₃) .

  • Chloroacetamide alkylation : Using chloroacetamide derivatives under alkaline conditions produces N-substituted 2-(triazolylthio)acetamides. Yields range from 70–85%, with structural confirmation via LC-MS and ¹H-NMR .

Alkylating AgentProductYield (%)Key Spectral DataSource
Methyl iodide3-(Methylthio) derivative69IR: 1607 cm⁻¹ (C=N); ¹H-NMR: δ 2.75 ppm
ChloroacetamideN-R-2-(Triazolylthio)acetamide80LC-MS: m/z 385 [M+H]⁺

Condensation with Aldehydes

The thiol group participates in Schiff base formation. Reaction with 3,4-dimethoxybenzaldehyde in ethanol under acidic catalysis produces a condensed triazole-thione derivative:

  • Product : 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenylpyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

  • Conditions : Reflux in ethanol with acetic acid (4 hours).

  • Yield : 80%, with a melting point of 160–162°C. IR confirms C=N (1597 cm⁻¹) and C=S (1249 cm⁻¹) .

Heterocyclization and Ring Formation

The triazole-pyrazole hybrid serves as a precursor for constructing larger heterocycles:

  • Thiazole formation : Reacting with ethyl 2-chloro-3-oxobutanoate in ethanol yields thiazole-triazole hybrids (77% yield) .

  • Cyclocondensation : Treatment with arylidene malononitrile or hydrazine hydrate facilitates the formation of triazolidine-thiones (89–91% yields) .

ReagentProduct TypeYield (%)ApplicationSource
Ethyl 2-chloro-3-oxobutanoateThiazole-triazole hybrid77Antimicrobial agents
Arylidene malononitrileTriazolidine-thione89Antioxidant studies

Functionalization via Nucleophilic Substitution

The sulfur atom at position 3 undergoes nucleophilic displacement:

  • Thioether formation : Reaction with benzyl chlorides or substituted aryl halides produces arylthioethers, validated by ¹H-NMR (δ 7.33–7.54 ppm for aromatic protons) .

  • Oxidation : Controlled oxidation with H₂O₂ converts the -SH group to sulfonic acid derivatives, though this pathway is less explored .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

  • Antibacterial agents : Acetamide derivatives show MIC values as low as 0.5 μM against S. aureus and E. coli .

  • Antioxidant activity : Alkylthio derivatives demonstrate moderate DPPH radical scavenging (IC₅₀: 45–60 μM) .

Scientific Research Applications

4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Anticonvulsant Activity of Triazole Derivatives
Compound Substituents ED₅₀ (mg/kg) PI (Protective Index) Notes Reference
Target Compound 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl) Not reported Not reported Structural focus on aromaticity
5f (3-heptyloxy-4-(4-hexyloxyphenyl)) Alkoxy chains on triazole and phenyl 37.3 11.3 Superior to carbamazepine (PI=6.4)
Compound III (ring-opened derivatives) Alkoxy groups on triazole Variable Up to 10.2 Enhanced receptor affinity

Key Insight: Alkoxy-substituted triazoles (e.g., 5f) exhibit potent anticonvulsant activity due to improved lipophilicity and receptor interactions.

Table 2: Antiradical and Antioxidant Activity
Compound Substituents DPPH Scavenging (%) Comparison to BHA/BHT Notes Reference
Target Compound 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl) Not reported No direct data
Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Thiol and alkyl groups Moderate (40–60%) Less active than BHA Thiol group critical for activity
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles Chlorophenyl, pyridyl Up to 85% More active than BHT Aromatic and halogen substituents enhance activity

Key Insight : The absence of a thiol group or electron-withdrawing substituents (e.g., Cl) in the target compound likely reduces its antiradical efficacy compared to derivatives in Table 2 .

Table 3: Analgesic Activity
Compound Substituents Activity (vs. Morphine) Notes Reference
Target Compound 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl) Not reported
9d, 9f, 9h (Schiff base derivatives) Aromatic aldehydes + pyrazole-triazole 1.5–2× higher Structural flexibility enhances binding

Key Insight : Schiff base derivatives with pyrazole-triazole cores show superior analgesic activity, suggesting that functional group diversity (e.g., imine bonds) enhances pharmacological profiles .

Structural and Electronic Comparisons

  • Aromatic vs. Aliphatic Substituents :

    • The target compound’s rigid phenyl and pyrazole groups contrast with flexible alkoxy chains in anticonvulsant-active derivatives (e.g., 5f). Flexibility may improve blood-brain barrier penetration .
    • Thiol-containing analogues (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) exhibit higher antiradical activity due to sulfur’s redox activity .
  • Halogen Effects :

    • Chlorophenyl or fluorophenyl substituents (e.g., in isostructural bromo/chloro derivatives) enhance antimicrobial and antioxidant activities via hydrophobic interactions and electronegativity .

Biological Activity

The compound 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is part of a class of compounds known for their diverse biological activities. The 1,2,4-triazole moiety has been extensively studied due to its potential therapeutic applications, including antifungal, antibacterial, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

The molecular structure and properties of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC12H11N5
Molecular Weight257.31 g/mol
LogP1.9755
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Polar Surface Area46.026 Ų

Antioxidant Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole structure exhibit significant antioxidant properties. For instance, a study highlighted that derivatives of 1,2,4-triazoles effectively inhibit oxidative stress markers in macrophages activated by lipopolysaccharide (LPS), showcasing their potential in mitigating oxidative damage .

Anti-inflammatory Activity

The anti-inflammatory effects of This compound have been substantiated through various assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds with this triazole moiety have shown promising results in reducing inflammation by modulating the production of these cytokines .

Antifungal and Antibacterial Activity

The compound has also been evaluated for its antifungal and antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles demonstrate broad-spectrum antifungal activity against resistant strains due to their ability to inhibit fungal cytochrome P450 enzymes . In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against various pathogens .

Study 1: Anti-inflammatory Mechanism

In a recent study published in Molecules, researchers synthesized several 1,2,4-triazole derivatives and assessed their anti-inflammatory activity via COX inhibition assays. The compound exhibited an IC50 value of 0.84 µM against COX enzymes, indicating potent anti-inflammatory potential .

Study 2: Antioxidant Efficacy

Another study focused on evaluating the antioxidant capacity of triazole derivatives using DPPH radical scavenging assays. The results indicated that the compound effectively scavenged free radicals with an IC50 value comparable to established antioxidants .

Q & A

Q. What are the optimal synthetic routes for 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core formation : React hydrazine hydrate with substituted carbonyl precursors (e.g., isoniazid derivatives) under basic conditions (KOH) to form 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediates .

Functionalization : Condense intermediates with benzaldehydes or acetanilides in acetic acid to introduce aryl or alkyl substituents .

Thiol modification : React with halogenated benzyl halides or thiophene derivatives to append sulfur-containing groups .

  • Key Conditions : Maintain pH 6–7 during thiol reactions, and use refluxing ethanol (80°C) for 6–8 hours to ensure high yields (75–87%) .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹), C-S (650–750 cm⁻¹), and aromatic C-H stretching (3000–3100 cm⁻¹) .
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for substituent-specific shifts (e.g., pyrazole protons at δ 6.5–7.5 ppm; triazole carbons at δ 150–160 ppm) .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What basic biological assays are used to evaluate its antimicrobial and antioxidant potential?

  • Methodological Answer :
  • Antimicrobial Activity :
  • Cup-Plate Method : Test against Staphylococcus aureus and Escherichia coli at 100 µg/mL; measure inhibition zones after 24-hour incubation .
  • Antioxidant Activity :
  • DPPH Assay : Incubate compounds (10–100 µM) with DPPH radical solution; measure absorbance at 517 nm after 30 minutes. Calculate IC50_{50} values (e.g., 40–80 µM for active derivatives) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : Use SHELXL for refinement:

Data Input : Load .hkl files containing intensity data.

Parameterization : Define anisotropic displacement parameters for non-hydrogen atoms.

Twinned Data Handling : Apply HKLF5 format for twin refinement (BASF parameter) .

  • Validation : Check R1_1 (<5%) and wR2_2 (<12%) values. Visualize electron density maps (e.g., ORTEP-3) to confirm bond lengths and angles .

Q. How do substituents influence structure-activity relationships (SAR) in antimicrobial applications?

  • Methodological Answer : Compare derivatives with varying substituents (Table 1):
Substituent (R)Antimicrobial Activity (Zone of Inhibition, mm)Reference
4-Chlorophenyl18–22 (S. aureus)
2-Methylbenzylthio12–15 (E. coli)
3-Trifluoromethyl24–28 (S. aureus)
  • Trends : Electron-withdrawing groups (e.g., -CF3_3) enhance activity by increasing membrane permeability .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :

Standardize Assays : Use identical bacterial strains (e.g., ATCC controls) and solvent systems (DMSO concentration ≤1%) .

Control Variables : Normalize inoculum density (0.5 McFarland standard) and incubation temperature (37°C) .

Statistical Analysis : Apply ANOVA or Tukey’s test to compare IC50_{50} values; report p-values <0.05 as significant .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking :

Target Selection : Retrieve PDB structures (e.g., 14α-demethylase, PDB:3LD6) .

Ligand Preparation : Optimize compound geometry using Gaussian09 at B3LYP/6-31G* level.

Docking Protocol : Use AutoDock Vina with Lamarckian GA; validate poses with RMSD ≤2.0 Å .

  • Output Analysis : Identify hydrogen bonds (e.g., triazole N with Thr260) and hydrophobic interactions (phenyl rings with Leu321) .

Key Tools and Software

  • Crystallography : SHELXL , WinGX , ORTEP-3 .
  • Spectroscopy : Bruker Avance III HD (NMR), Agilent Cary 630 (FT-IR).
  • Docking : AutoDock Vina, PyMOL (visualization).

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